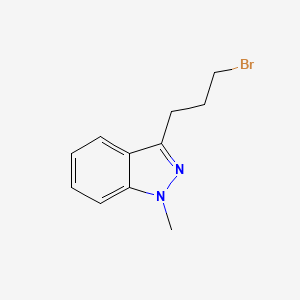
3-(3-Bromopropyl)-1-methyl-1h-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromopropyl)-1-methyl-1H-indazole is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a bromopropyl group attached to the nitrogen atom of the indazole ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
-
Alkylation of 1-Methyl-1H-indazole
Starting Material: 1-Methyl-1H-indazole
Reagent: 1,3-Dibromopropane
Catalyst: Potassium carbonate (K₂CO₃)
Solvent: Dimethylformamide (DMF)
Conditions: The reaction mixture is heated to 80-100°C for several hours. The product is then purified by recrystallization or column chromatography.
-
Nucleophilic Substitution
Starting Material: 3-Bromo-1-methyl-1H-indazole
Reagent: Propylamine
Catalyst: Sodium hydride (NaH)
Solvent: Tetrahydrofuran (THF)
Conditions: The reaction is carried out at room temperature under an inert atmosphere. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 3-(3-Bromopropyl)-1-methyl-1H-indazole typically involves large-scale alkylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous flow systems to ensure consistent product quality.
化学反应分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
-
Oxidation and Reduction
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction of the bromopropyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, thiols, alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride, sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile used, products can include 3-(3-Aminopropyl)-1-methyl-1H-indazole, 3-(3-Hydroxypropyl)-1-methyl-1H-indazole, etc.
Oxidation Products: N-oxides of 3-(3-Bromopropyl)-1-methyl-1H-indazole.
Reduction Products: 3-(3-Propyl)-1-methyl-1H-indazole.
科学研究应用
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Design: Acts as a building block for designing ligands in coordination chemistry.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes, particularly those involving indazole derivatives.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to bioactive indazole derivatives.
Anticancer Research: Studied for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Industry
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Catalysis: Serves as a precursor for catalysts in various industrial processes.
作用机制
The mechanism of action of 3-(3-Bromopropyl)-1-methyl-1H-indazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The indazole ring can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(3-Chloropropyl)-1-methyl-1H-indazole
- 3-(3-Iodopropyl)-1-methyl-1H-indazole
- 3-(3-Hydroxypropyl)-1-methyl-1H-indazole
Uniqueness
3-(3-Bromopropyl)-1-methyl-1H-indazole is unique due to the presence of the bromine atom, which is a good leaving group in substitution reactions, making it highly reactive and versatile in synthetic chemistry. Compared to its chloro and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications.
属性
分子式 |
C11H13BrN2 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC 名称 |
3-(3-bromopropyl)-1-methylindazole |
InChI |
InChI=1S/C11H13BrN2/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3 |
InChI 键 |
PAFUNXBRLUPNLJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=N1)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



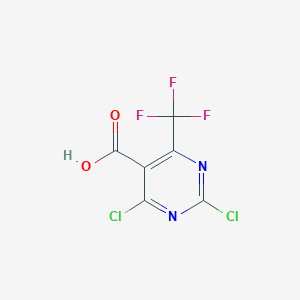


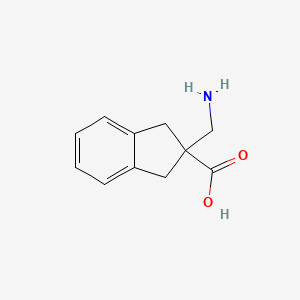
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)


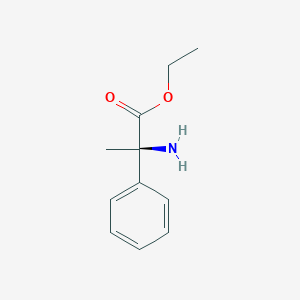
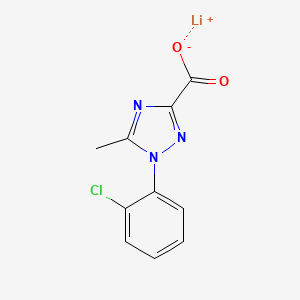

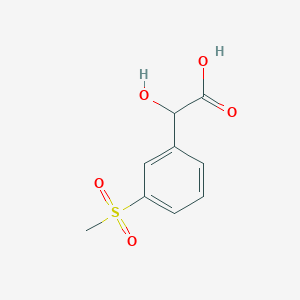
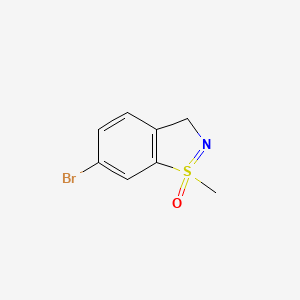
![2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid](/img/structure/B13545672.png)
